2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a phenylbutanoate moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes, thus playing a crucial role in nucleotide synthesis and purinergic signaling pathways .
Pharmacokinetics
The physicochemical properties such as boiling point, density, and pka have been predicted , which could provide some insights into its pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to reduce the vmax of uridine uptake in ent1 and ent2 without affecting km, indicating an irreversible and non-competitive inhibition .
Action Environment
The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile, alter cell penetrability, and possibly gain anti-biofilm activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-fluorophenylamine with diethyl carbonate to form the piperazine core, followed by subsequent reactions to introduce the phenylbutanoate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been explored in various studies, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has investigated its use in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Piperazine derivatives
Fluorophenyl-containing molecules
Phenylbutanoate derivatives
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Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-20(17-6-4-3-5-7-17)22(27)28-16-21(26)25-14-12-24(13-15-25)19-10-8-18(23)9-11-19/h3-11,20H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMAUHMSVSXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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